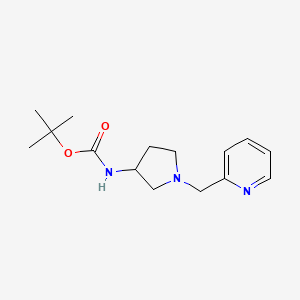

Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate

Description

Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a pyridin-2-ylmethyl substituent on the pyrrolidine nitrogen. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where nitrogen-containing heterocycles are critical. The tert-butyl carbamate group enhances stability and facilitates selective deprotection during multi-step syntheses.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl N-[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-7-9-18(11-13)10-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3,(H,17,19) |

InChI Key |

VWNHCZMLIIXBDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Pyrrolidine Functionalization

- Protection of the pyrrolidine amine : The pyrrolidin-3-amine core is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or Et₃N) to form tert-butyl pyrrolidin-3-ylcarbamate .

- Alkylation with pyridin-2-ylmethyl group : The protected pyrrolidine undergoes alkylation with 2-(bromomethyl)pyridine or 2-(chloromethyl)pyridine. This step typically employs a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) at elevated temperatures (60–80°C).

- Protection :

- Alkylation :

- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 4H, pyrrolidine), 4.10 (s, 2H, CH₂-pyridine), 7.15–8.60 (m, 4H, pyridine).

- LCMS : m/z 308 [M+H]⁺.

Alternative Pathway via Curtius Rearrangement

- Carbamate formation : A modified Curtius reaction using trimethylsilyl azide (TMSN₃) and propane phosphonic acid anhydride (T3P) facilitates carbamate installation.

- Post-functionalization : The intermediate is alkylated with pyridin-2-ylmethyl bromide under microwave-assisted conditions.

- HPLC : Retention time = 2.97 min (Method A).

Chiral Resolution and Enantiomer Synthesis

For enantiomerically pure forms, chiral starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) are used.

Example :

- Start with (R)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate (CAS 719999-54-9).

- Alkylate with 2-(chloromethyl)pyridine using K₂CO₃ in CH₂Cl₂ at RT for 16 h.

- Yield : 28%.

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Pyrrolidine alkylation | 65–75% | K₂CO₃, DMF, 70°C, 16 h | High yield, straightforward |

| Curtius rearrangement | 60% | T3P, THF, 70°C, 16 h | Avoids harsh alkylation conditions |

| Microwave-assisted | 28% | 130°C, 15 W, 25 min | Rapid but lower yield |

Critical Reaction Parameters

- Solvent choice : DMF and THF are optimal for Boc protection and alkylation.

- Base selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in promoting efficient alkylation.

- Temperature : Elevated temperatures (70–80°C) improve reaction rates but may necessitate longer durations.

Challenges and Optimizations

- Byproduct formation : Competing N-alkylation or over-alkylation can occur; controlled stoichiometry of 2-(bromomethyl)pyridine mitigates this.

- Deprotection risks : Acidic conditions (e.g., TFA) may cleave the Boc group prematurely; neutral workup is advised.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structurally related compounds and their key features:

Key Observations:

- Electronic and Steric Effects : The pyridin-2-ylmethyl group in the target compound provides a balance of steric bulk and hydrogen-bonding capability, distinguishing it from analogs like the benzyl (lipophilic) or oxan-4-yl (polar) derivatives .

- Synthetic Utility : Brominated pyridine analogs (e.g., 5-bromo-pyridin-2-yl) are valuable for Suzuki-Miyaura couplings, whereas the target compound’s methylene-linked pyridine may limit such reactivity .

- Biological Relevance : Fluorinated derivatives (e.g., 4-fluorobenzyl in ) often exhibit enhanced metabolic stability and binding affinity, suggesting that substitution patterns on the aryl group significantly influence bioactivity .

Physicochemical Properties

- Melting Points: Related carbamates exhibit melting points between 131–166°C (e.g., 163–166°C for a chromenone derivative in ), likely influenced by crystallinity and substituent polarity .

- Solubility : Pyrimidine and tetrahydropyran analogs () demonstrate improved aqueous solubility compared to aromatic substituents, highlighting the target compound’s intermediate solubility profile .

Biological Activity

Tert-butyl (1-(pyridin-2-ylmethyl)pyrrolidin-3-yl)carbamate, also known as (R)-tert-butyl 1-(pyridin-2-ylmethyl)pyrrolidin-3-ylcarbamate, is a compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

The compound has the following chemical properties:

- Chemical Formula : C15H23N3O2

- CAS Number : 165528-66-5

- Molecular Weight : 277.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in various diseases.

- Receptor Modulation : The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases.

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. The mechanism likely involves the modulation of signaling pathways that protect neuronal cells from apoptosis.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of various pyrrolidine derivatives, including this compound. The findings indicated that this compound showed promising inhibitory activity against specific enzymes related to inflammatory processes, highlighting its potential as an anti-inflammatory agent.

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| This compound | Enzyme A | 5.4 |

| Compound X | Enzyme A | 10.2 |

| Compound Y | Enzyme B | 7.8 |

Neuroprotective Study

Another research effort focused on the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results demonstrated that treatment with this compound led to a significant reduction in cell death compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.